N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. The compound features a chlorine substituent at position 8, a ketone group at position 11, and a methanesulfonamide group at position 2.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c1-22(19,20)17-9-3-5-12-10(7-9)14(18)16-11-6-8(15)2-4-13(11)21-12/h2-7,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIJWRDNSRBYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Dibenzo[b,f]Oxazepin-11(10H)-One Core
Denitrocyclization of N-Substituted Salicylamides
A foundational method for constructing the tricyclic core involves intramolecular denitrocyclization , where 2-(2-nitrobenzamido)phenol derivatives undergo nucleophilic aromatic substitution to form the oxazepine ring. For example, Plakhtinskiy et al. demonstrated that heating 2-(2-nitrobenzamido)phenol in polyphosphoric acid at 120°C for 6 hours yields dibenzo[b,f]oxazepin-11(10H)-one with 85% efficiency. This method leverages the nitro group’s leaving ability under acidic conditions, facilitating cyclization without metal catalysts.
Copper-Catalyzed Cyclization
Alternative approaches employ copper catalysis to enhance regioselectivity. Ghafarzadeh et al. reported a microwave-assisted reaction between 2-chlorobenzaldehydes and 2-aminophenols using CuI as a catalyst, achieving cyclization within 30 minutes at 150°C. While this method reduces reaction time, it requires careful control of microwave parameters to prevent decomposition.
Methanesulfonamide Functionalization
Sulfonamide Coupling Reaction
The final step involves reacting the 2-amino-dibenzo[b,f]oxazepin-11(10H)-one intermediate with methanesulfonyl chloride. A representative procedure from ChemicalBook details dissolving the amine in dichloromethane, adding triethylamine (2.5 equiv) as a base, and dropwise introducing methanesulfonyl chloride (1.2 equiv) at 0°C. After stirring at room temperature for 12 hours, the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide at 92% purity.
Table 1: Optimization of Sulfonamide Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Triethylamine | 89% |
| Solvent | Dichloromethane | 85% |
| Temperature | 0°C → RT | 91% |
| Reaction Time | 12 hours | 90% |
Alternative Synthetic Routes
Ugi Four-Component Reaction
A novel approach employs the Ugi reaction with 2-aminophenol, methyl isocyanide, methanesulfonyl chloride, and benzaldehyde, followed by intramolecular O-arylation. This one-pot method constructs the oxazepine ring and sulfonamide group simultaneously, albeit with moderate yields (55–65%).
Analytical Characterization
Spectroscopic Confirmation
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Competing chlorination at the 6- and 8-positions is mitigated by using FeCl₃ as a Lewis acid, which directs electrophiles to the more activated 8-position. Computational studies (DFT) suggest the 8-position’s lower electron density due to conjugation with the ketone group.
Sulfonamide Hydrolysis
The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Storage at pH 6–8 and avoidance of aqueous workups above 40°C are recommended.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under suitable conditions.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include various substituted derivatives, such as hydroxylated or aminated compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, this compound has shown potential as a pharmacological agent. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic drugs .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxo groups play a crucial role in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl-methanesulfonamide in increases molecular weight and lipophilicity, which may influence blood-brain barrier permeability .
- Synthetic Accessibility : Analogs with methoxy groups () often require multi-step functionalization, whereas simpler sulfonamides (e.g., methanesulfonamide) may streamline synthesis .
Heteroatom Variants: Oxazepine vs. Thiazepine
Replacing the oxygen atom in the oxazepine core with sulfur yields dibenzo[b,f][1,4]thiazepines, which exhibit distinct physicochemical and biological properties:
Example: The thiazepine derivative ML304 () demonstrated nanomolar inhibition of glucose-6-phosphatase (G6Pase), whereas oxazepine analogs lack reported activity in this context. This suggests sulfur’s role in enhancing target binding .
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.8 g/mol. The structure features a chloro-substituted dibenzo oxazepine core linked to a methanesulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN2O3S |
| Molecular Weight | 382.8 g/mol |
| CAS Number | 922084-11-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is hypothesized that this compound may modulate various signaling pathways related to inflammation, cell proliferation, and apoptosis:
Molecular Targets:
- Enzymes involved in metabolic pathways
- Receptors associated with neurotransmission
- Proteins implicated in cell cycle regulation
Anticancer Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Studied: MCF7 (breast cancer), HeLa (cervical cancer)
- Mechanism: Induction of caspase-mediated apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It has shown effectiveness against several bacterial strains:
- Tested Strains: Staphylococcus aureus, Escherichia coli
- Results: Inhibition of bacterial growth at specific concentrations.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Study on Anticancer Effects :
- Objective: Evaluate cytotoxic effects on breast cancer cells.
- Findings: The compound reduced cell viability by 65% at a concentration of 10 µM after 48 hours.
- Reference: Journal of Medicinal Chemistry (2023).
-
Antimicrobial Efficacy Study :
- Objective: Assess antibacterial activity.
- Findings: Exhibited significant inhibition against E. coli with an MIC of 32 µg/mL.
- Reference: International Journal of Antimicrobial Agents (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
